
N-Docosyl-2,4,6-trihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Docosyl-2,4,6-trihydroxybenzamide is a chemical compound with the molecular formula C29H51NO4 It is characterized by the presence of a long docosyl chain (22 carbon atoms) attached to a benzamide core with three hydroxyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-2,4,6-trihydroxybenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with docosylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,4,6-trihydroxybenzoic acid: This is achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 2,4,6-trihydroxybenzoic acid is then reacted with docosylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting photosynthetic electron transport in plants.
Medicine: Investigated for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acyl-2,4,6-trihydroxybenzamides: These compounds share a similar core structure but differ in the acyl chain length and substitution pattern.
3-Nitro-2,4,6-trihydroxybenzamide: This derivative has a nitro group at the 3-position, which alters its chemical reactivity and biological activity.
Uniqueness
N-Docosyl-2,4,6-trihydroxybenzamide is unique due to its long docosyl chain, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring high lipid solubility, such as in antiviral formulations and cosmetic products.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Eigenschaften
CAS-Nummer |
93491-83-9 |
|---|---|
Molekularformel |
C29H51NO4 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
N-docosyl-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34) |
InChI-Schlüssel |
FLZKBWJIGVCDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



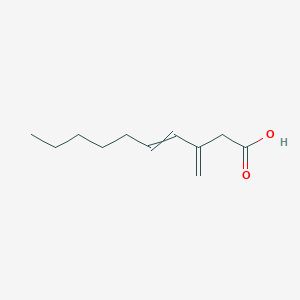
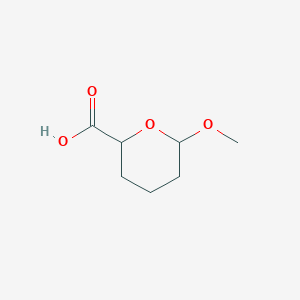
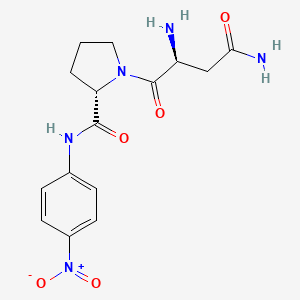
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

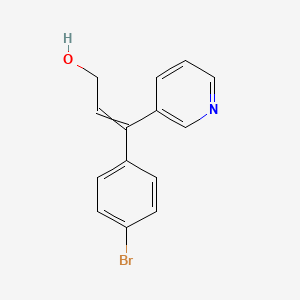

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
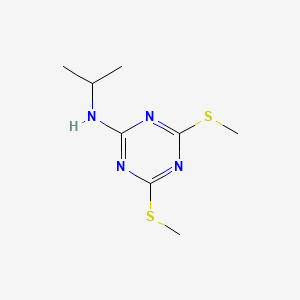
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
